Bumetanide Glucuronide is a metabolite of the loop diuretic drug Bumetanide. [, , , ] It is formed in the liver through glucuronidation, a major phase II metabolic reaction, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. [, , ] This process involves the transfer of glucuronic acid from UDP-glucuronic acid to Bumetanide, resulting in a more water-soluble compound that is more readily excreted from the body. [, ] Bumetanide Glucuronide is primarily excreted in bile and urine. [, , ] The formation of Bumetanide Glucuronide plays a crucial role in the metabolism and elimination of Bumetanide from the body. [, , , ]
Bumetanide glucuronide is a metabolite derived from the diuretic agent bumetanide, which is primarily utilized in the treatment of conditions such as congestive heart failure and edema associated with renal disease. Bumetanide itself is a potent loop diuretic that works by inhibiting sodium and chloride reabsorption in the kidneys, promoting diuresis. The glucuronidation process, where glucuronic acid is conjugated to bumetanide, enhances its solubility and facilitates excretion.
Bumetanide is synthesized from 4-chlorobenzoic acid through a multi-step chemical process involving sulfonylchlorination, nitration, and amination. The resulting compound is then conjugated with glucuronic acid in the liver, forming bumetanide glucuronide as a major metabolite. This metabolic pathway is common for many xenobiotic compounds, allowing for their detoxification and elimination from the body .
Bumetanide glucuronide falls under the category of acyl glucuronides, which are chemically reactive intermediates formed during the phase II metabolism of various drugs and endogenous compounds. This classification highlights its role in drug metabolism and potential implications in pharmacology and toxicology .
The synthesis of bumetanide involves several key steps:
The formation of bumetanide glucuronide occurs predominantly in the liver via UDP-glucuronosyltransferases, which catalyze the transfer of glucuronic acid from UDP-glucuronic acid to various substrates, including drugs like bumetanide .
Bumetanide has a complex molecular structure characterized by its chemical formula . The molecular weight is approximately 364.416 g/mol . The structure includes a sulfonamide group, a phenoxy group, and a butylamino side chain.
The IUPAC name for bumetanide is 3-(aminosulfonyl)-5-(butylamino)-4-phenoxybenzoic acid. Its structural representation highlights the presence of functional groups that are critical for its pharmacological activity.
Bumetanide glucuronide formation represents a significant metabolic reaction where the drug undergoes conjugation with glucuronic acid. This reaction enhances water solubility and facilitates renal excretion.
The enzymatic process of glucuronidation involves specific transferase enzymes that recognize bumetanide as a substrate, leading to the formation of various glucuronides, including bumetanide glucuronide .
Bumetanide exerts its diuretic effect by inhibiting the sodium-potassium-chloride cotransporter in the thick ascending limb of the loop of Henle. This inhibition leads to decreased reabsorption of sodium and chloride ions, resulting in increased urine output.
The mechanism also involves alterations in renal cAMP levels and inhibition of sodium-potassium ATPase activity, further enhancing diuresis .
Bumetanide is a white to off-white crystalline powder that is practically insoluble in water but soluble in organic solvents like methanol and ethanol.
The compound exhibits high protein binding (approximately 97%) and has a half-life ranging from 60 to 90 minutes . Its metabolic stability allows for predictable pharmacokinetics compared to other diuretics like furosemide.
Bumetanide glucuronide serves as an important metabolite in pharmacokinetic studies and can be utilized to understand drug interactions and metabolism pathways. Its role in enhancing the solubility and excretion of bumetanide makes it significant in therapeutic contexts, particularly for patients requiring diuretic therapy . Additionally, research into its potential neuroprotective effects suggests possible applications beyond diuresis, such as in treating neurological disorders like epilepsy .
Bumetanide glucuronide represents the primary phase II metabolite of bumetanide, a potent loop diuretic clinically employed for managing edema associated with cardiac, hepatic, and renal pathologies. This acyl glucuronide conjugate forms through the enzymatic linkage of bumetanide with glucuronic acid, fundamentally altering the molecule's physicochemical properties. The transformation significantly enhances hydrophilicity, increasing water solubility approximately 100-fold compared to the parent compound. This modification is essential for efficient elimination via renal and biliary routes, preventing excessive drug accumulation [5] [10].
Structurally, bumetanide glucuronide (chemical name: (2S,3S,4S,5R,6S)-6-((3-(Butylamino)-4-phenoxy-5-sulfamoylbenzoyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid) maintains bumetanide's core benzoic acid scaffold but features a β-D-glucopyranuronosyl moiety esterified at the carboxylic acid functional group. Its molecular formula is C23H28N2O11S, with a molecular weight of 540.54 g/mol [7] [10]. This biotransformation represents a detoxification pathway orchestrated predominantly by hepatic UDP-glucuronosyltransferase (UGT) enzymes, notably UGT1A1 and UGT1A3, which recognize bumetanide's carboxylic acid group as the conjugation site [4] [5].
Pharmacologically, bumetanide glucuronide exhibits negligible diuretic activity due to its inability to effectively bind to the renal NKCC2 cotransporter—the pharmacological target of the parent drug. This inactivation is attributed to both its increased polarity, which impedes tubular secretion, and steric hindrance at the binding site. The metabolite serves as a critical elimination pathway, with approximately 45% of administered bumetanide undergoing renal excretion as unchanged drug, while the glucuronide conjugate contributes significantly to the remaining fraction of eliminated material [3] [6]. Analytical distinction between bumetanide and its glucuronide remains essential for pharmacokinetic studies, requiring specialized techniques like LC-MS/MS due to their structural similarities.
Table 1: Comparative Metabolic Pathways of Bumetanide Across Species
Species | Primary Metabolic Route | Key Metabolites Identified | Glucuronide Detection |
---|---|---|---|
Human | N-butyl side chain oxidation | 3-hydroxybumetanide, 4-hydroxybumetanide | Plasma (minor) |
Rat | Extensive N-oxidation | Multiple hydroxylated derivatives | Urinary (minor) |
Dog | Glucuronidation | Bumetanide acyl glucuronide | Plasma and bile (prominent) |
Neonates (Human) | Limited conjugation capacity | Unchanged bumetanide (increased proportion) | Minimal |
The metabolic disposition of bumetanide has constituted a significant research focus since its clinical introduction in the 1980s, driven by observed species-dependent variations in diuretic efficacy. Early investigations revealed a striking dichotomy: rats exhibited substantially weaker diuretic responses compared to humans and dogs. This phenomenon was conclusively linked to metabolic differences through pioneering comparative studies employing carbon-14 radiolabeling techniques. Research demonstrated that rats extensively metabolized bumetanide via hepatic cytochrome P450-mediated oxidation of the N-butyl side chain, producing pharmacologically inactive hydroxylated derivatives excreted in urine. Conversely, dogs exhibited limited oxidative metabolism but prominently formed the acyl glucuronide conjugate, detectable in plasma and bile but notably absent from urine and feces. Humans displayed an intermediate pattern, excreting approximately 45-50% of the dose as unchanged drug alongside oxidative metabolites and a smaller glucuronide fraction [6].
The acyl glucuronide metabolite was first isolated and characterized from canine plasma and bile samples in the late 1970s using thin-layer chromatography and early mass spectrometry techniques. This discovery provided the initial evidence for species-specific glucuronidation capacity differences. Subsequent human pharmacokinetic studies throughout the 1980s employed high-performance liquid chromatography (HPLC) with UV detection, quantifying bumetanide glucuronide in plasma and establishing its relatively short half-life, consistent with rapid renal clearance. These investigations confirmed that the clinical diuretic response correlated directly with urinary excretion of intact bumetanide rather than its metabolites [6].
The advent of advanced analytical technologies dramatically refined understanding in the 1990s-2000s. Nuclear magnetic resonance (NMR) spectroscopy enabled definitive structural confirmation of the β-1-O-acyl glucuronide linkage. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) subsequently emerged as the gold standard for sensitive quantification of both bumetanide and its glucuronide in complex biological matrices, facilitating detailed pharmacokinetic characterization. This era also elucidated the enzymatic machinery responsible, identifying UGT1A isoforms as the primary catalysts through in vitro studies with human liver microsomes and recombinant enzyme systems [4] [5].
Recent research fronts (2010s-present) have explored unexpected dimensions of bumetanide glucuronide biology. Investigations revealed its interaction with the endoplasmic reticulum transporter OAT2, suggesting potential roles in interorganelle transport beyond mere excretion. Furthermore, the metabolite has gained prominence as a reference standard in mechanistic studies evaluating drug-induced perturbations of glucuronidation pathways. Most intriguingly, despite minimal blood-brain barrier penetration, the glucuronide has been implicated in emerging research exploring bumetanide's potential off-label applications for neurological disorders like epilepsy and autism spectrum disorders. This research explores whether peripheral metabolite formation might indirectly influence central effects through modulation of systemic pharmacokinetics or via peripheral actions on non-neuronal cells expressing NKCC1 [5] [9].
Table 2: Evolution of Analytical Techniques for Bumetanide Glucuronide Characterization
Era | Dominant Analytical Methods | Key Research Advancements Enabled | Limitations Overcome |
---|---|---|---|
1970s-1980s | Thin-layer chromatography (TLC), Radioisotope tracing, Basic HPLC-UV | Initial metabolite detection; Species-dependent metabolism discovery; Bile vs. urine distribution | Low sensitivity; Poor resolution of structurally similar compounds |
1990s-2000s | HPLC with fluorescence detection, NMR spectroscopy, Early LC-MS | Definitive structural confirmation (acyl glucuronide linkage); Enzyme kinetics studies; Plasma protein binding quantification | Inability to resolve isobaric metabolites; Limited throughput |
2010s-Present | High-resolution tandem mass spectrometry (HR-MS/MS), Recombinant enzyme phenotyping, Stable isotope-labeled standards | Sensitive quantification in complex matrices; UGT isoform specificity determination; Transporter interaction studies | Detection of trace metabolites; Complex sample preparation requirements |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7